molecular formula C14H19N3O4 B2559282 1-[(3,4-dimethoxyphenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea CAS No. 1351660-50-8

1-[(3,4-dimethoxyphenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea

Cat. No.: B2559282
CAS No.: 1351660-50-8
M. Wt: 293.323
InChI Key: WLNDKPYISKXAFB-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea is a synthetic urea derivative designed for research applications in medicinal chemistry and chemical biology. Compounds featuring the urea scaffold are a cornerstone in drug discovery due to their versatile binding properties and presence in numerous approved therapeutics . The unique structure of this reagent, which incorporates a 3,4-dimethoxyphenyl group and a 5-oxopyrrolidin (succinimide) moiety, makes it a valuable intermediate for constructing more complex molecules and for investigating protein-ligand interactions. Urea derivatives are renowned for their capacity to act as key pharmacophores, particularly in the development of kinase inhibitors and other targeted anticancer agents . The urea moiety can form a characteristic network of hydrogen bonds with biological targets, serving as both a hydrogen bond donor and acceptor, which is crucial for achieving high binding affinity and specificity . Furthermore, the aromatic dimethoxyphenyl system can engage in important non-bonded interactions, such as CH-π and π–π stacking, within hydrophobic protein pockets, enhancing molecular recognition . This compound is well-suited for studies aimed at exploring biochemical pathways, screening for bioactive molecules, and structure-activity relationship (SAR) optimization. It is offered exclusively for laboratory research purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-20-11-4-3-9(5-12(11)21-2)7-16-14(19)17-10-6-13(18)15-8-10/h3-5,10H,6-8H2,1-2H3,(H,15,18)(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNDKPYISKXAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2CC(=O)NC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea typically involves the reaction of 3,4-dimethoxybenzylamine with 5-oxopyrrolidine-3-carboxylic acid, followed by the formation of the urea linkage. The reaction conditions often include the use of coupling agents such as carbodiimides to facilitate the formation of the urea bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature and pH control, as well as continuous monitoring of the reaction progress, ensures consistent quality and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dimethoxyphenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine or alcohol derivatives

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: The compound’s unique properties make it suitable for use in the development of specialty chemicals and materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the application. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

  • The target compound and BF13936 share the (3,4-dimethoxyphenyl)methyl group, but BF13936 replaces the 5-oxopyrrolidin-3-yl group with a cyclopropyl and thiophen-ethyl moiety.
  • BF13928 retains the 5-oxopyrrolidin-3-yl group but substitutes the dimethoxybenzyl group with a 2-(methylsulfanyl)phenyl group.

Molecular Weight Trends :

  • BF13928 has the highest molecular weight (401.48) due to its sulfur-containing substituent.
  • The target compound’s inferred lower molecular weight (~323.35) may enhance bioavailability compared to BF13928 and BF13936.

Functional Group Implications: Methoxy vs. Methylsulfanyl (BF13928): The methoxy groups in the target compound improve water solubility compared to BF13928’s methylsulfanyl group, which is more lipophilic and prone to oxidative metabolism . Thiophene vs. Pyrrolidinone (BF13936): BF13936’s thiophene group enables π-π stacking interactions, while the target compound’s pyrrolidinone may enhance binding to polar active sites via its carbonyl group .

Hypothesized Pharmacological and Physicochemical Properties

Solubility and Permeability

  • The target compound ’s dimethoxybenzyl group balances moderate lipophilicity with hydrogen-bonding capacity, suggesting better aqueous solubility than BF13928 but lower than BF13936 (due to BF13936’s cyclopropyl group reducing polarity).
  • BF13928’s methylsulfanyl group increases membrane permeability but may limit solubility in polar solvents .

Metabolic Stability

  • The target compound ’s methoxy groups are metabolically stable compared to BF13928’s methylsulfanyl group, which is susceptible to oxidation into sulfoxide or sulfone metabolites .

Biological Activity

1-[(3,4-Dimethoxyphenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea, identified by its CAS number 894016-81-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including antibacterial effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H25N3O5C_{18}H_{25}N_{3}O_{5} with a molecular weight of 363.4 g/mol. The compound features a pyrrolidine ring and a dimethoxyphenyl moiety, which are significant for its biological interactions.

Antibacterial Activity

Studies have shown that derivatives of compounds containing the 5-oxopyrrolidine structure exhibit varying degrees of antibacterial activity. For instance, related compounds have demonstrated strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CE. coliWeak
Compound DStaphylococcus aureusWeak

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies indicate that certain derivatives possess potent AChE inhibitory activity, which is crucial for potential treatments of neurodegenerative diseases .

Table 2: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (µM)
Compound EAChE2.14 ± 0.003
Compound FUrease0.63 ± 0.001

These values suggest that the synthesized compounds could serve as effective leads for developing new therapeutic agents targeting these enzymes.

Case Studies

In a recent study, various synthesized derivatives were tested for their biological activities. Among them, compounds with similar structural features to this compound showed promising results in both antibacterial and enzyme inhibition assays .

Clinical Implications

The potential clinical implications of these findings are significant. The ability to inhibit AChE suggests possible applications in treating Alzheimer’s disease or other cognitive disorders. Additionally, the antibacterial properties may contribute to developing new antibiotics in response to increasing resistance against existing drugs.

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